![molecular formula C13H10N2O3 B2417113 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine CAS No. 16398-30-4](/img/structure/B2417113.png)

2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

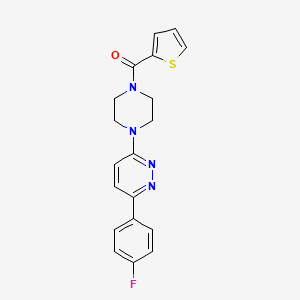

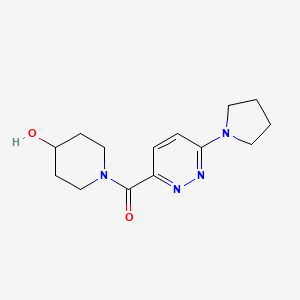

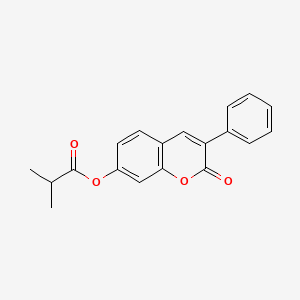

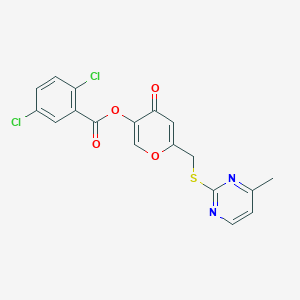

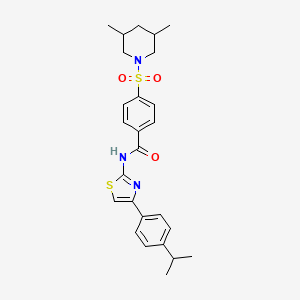

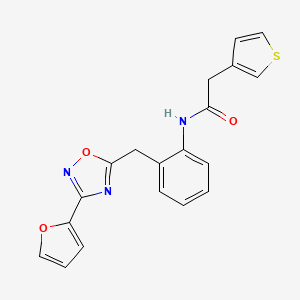

2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a chemical compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse pharmacological activities and are of significant interest in pharmaceutical research . The structure of this compound consists of a tricyclic system with a nitro group at the 2-position, which contributes to its unique chemical properties .

Mechanism of Action

Target of Action

Dibenzo[b,f][1,4]oxazepine derivatives, a class to which this compound belongs, have been associated with a variety of pharmacological activities . They have been found in compounds acting as antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents .

Mode of Action

The mode of action of similar dibenzo[b,f][1,4]oxazepine derivatives often involves interactions with their respective targets, leading to changes in cellular processes .

Biochemical Pathways

Similar dibenzo[b,f][1,4]oxazepine derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Similar dibenzo[b,f][1,4]oxazepine derivatives have been found to induce a variety of effects, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine . For instance, the thermal stability and thermal decomposition behavior of similar compounds have been studied, revealing that the pyrolysis reaction occurs to produce certain products, with the products obtained independent of temperature .

Preparation Methods

The synthesis of 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the reaction of substituted 2-nitro-1-bromobenzene with substituted 2-triazolylphenols . Industrial production methods often utilize microwave-induced reactions due to their simplicity and short reaction times .

Chemical Reactions Analysis

2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and other substituted oxazepines .

Scientific Research Applications

2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine has several scientific research applications:

Comparison with Similar Compounds

2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine can be compared with other similar compounds, such as:

10,11-Dihydro-5H-dibenz[b,f]azepine: This compound has a similar tricyclic structure but lacks the nitro group, which affects its chemical and biological properties.

10,11-Dihydrodibenz[b,f][1,4]oxazepin-11-one: This compound has a carbonyl group instead of a nitro group, leading to different reactivity and applications.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name |

8-nitro-5,6-dihydrobenzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-15(17)10-5-6-12-9(7-10)8-14-11-3-1-2-4-13(11)18-12/h1-7,14H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLQJZJURLIBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)

![Di-tert-butyl 2,2'-(1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetate](/img/structure/B2417042.png)

![3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/new.no-structure.jpg)

![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)